6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid
Description
Properties
IUPAC Name |
6-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-3-11-9-12-14(17-10(2)18-15(12)21-11)16-8-6-4-5-7-13(19)20/h9H,3-8H2,1-2H3,(H,19,20)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYAYXGEMGDBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2S1)C)NCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid typically involves the construction of the thieno[2,3-d]pyrimidine core followed by the introduction of the hexanoic acid moiety. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiophene derivatives, with formamide or other suitable reagents under acidic or basic conditions.
Introduction of the Hexanoic Acid Moiety: The hexanoic acid group can be introduced via nucleophilic substitution reactions, where the thieno[2,3-d]pyrimidine core is reacted with a suitable hexanoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thieno[2,3-d]pyrimidine core or the hexanoic acid moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid involves its interaction with specific molecular targets and pathways. The thieno[2,3-d]pyrimidine core can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Research Findings and Pharmacological Insights
- Solubility and Bioavailability: The hexanoic acid chain in the target compound enhances ionization at physiological pH, improving solubility over esters (e.g., ) or carboxamides (e.g., ) .
- Metabolic Stability : The 6-ethyl and 2-methyl groups may reduce oxidative metabolism compared to smaller alkyl chains (e.g., 5,6-dimethyl in ).
Biological Activity
6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and analgesic contexts. This article reviews the synthesis, biological activity, and research findings associated with this compound, supported by relevant data tables and case studies.
The molecular formula of this compound is , with a molecular weight of approximately 265.36 g/mol. The compound features a thieno[2,3-d]pyrimidine core which is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thieno[2,3-d]pyrimidine structure followed by the introduction of the hexanoic acid moiety. Specific synthetic routes and conditions can significantly influence the yield and purity of the final product.
Anti-inflammatory Activity
Research indicates that compounds with similar thieno[2,3-d]pyrimidine structures exhibit significant anti-inflammatory properties. For instance, a study evaluated various derivatives for their inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The results showed that certain derivatives had IC50 values comparable to established anti-inflammatory drugs such as celecoxib and indomethacin.
| Compound | IC50 (μM) | Reference |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | |
| Indomethacin | 9.17 | |
| 6-Ethyl-2-methylthieno[2,3-d]pyrimidine derivative | 8.23 |
The thieno[2,3-d]pyrimidine derivatives demonstrated potent inhibition of COX-2 over COX-1, suggesting a selective anti-inflammatory action which could lead to reduced side effects commonly associated with non-selective COX inhibitors.
Analgesic Effects
In addition to anti-inflammatory properties, compounds in this class have been investigated for their analgesic effects in animal models. Studies employing carrageenan-induced paw edema and other pain models have shown promising results, indicating that these compounds may effectively alleviate pain through their action on inflammatory pathways.
Case Studies
-
Study on COX Inhibition : A comprehensive study assessed the anti-inflammatory potential of several thieno[2,3-d]pyrimidine derivatives in vivo using rat models. The results indicated significant reductions in edema comparable to standard treatments.
- Methodology : Carrageenan-induced paw edema was used to evaluate the efficacy.
- Findings : The most potent derivatives exhibited ED50 values significantly lower than those of traditional NSAIDs.
- Molecular Mechanism Investigation : Further research focused on understanding the molecular mechanisms underlying the biological activity of these compounds. Techniques such as Western blotting and RT-PCR were employed to analyze the expression levels of inflammatory markers (e.g., iNOS and COX-2).
Q & A
Q. What are the established synthetic routes for 6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid, and what key reaction parameters influence yield?
The synthesis typically involves multi-step routes, including:
- Core formation : Condensation of halomalonaldehydes with 2,4-diamino-6-hydroxypyrimidine to generate the thieno[2,3-d]pyrimidine scaffold .
- Functionalization : Reductive amination or nucleophilic substitution to introduce the hexanoic acid moiety. For example, sodium cyanoborohydride-mediated reductive amination under pH 6.0 yields derivatives with 45–87% efficiency .
Q. Key parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dry methanol or THF | Higher polarity improves intermediate solubility |
| Temperature | 25–60°C | Elevated temperatures accelerate condensation but risk decomposition |
| Catalyst | Sodium cyanoborohydride | Essential for reductive amination; excess reduces purity |
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological characterization includes:
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) confirm the thienopyrimidine core; methyl groups (δ 1.2–2.5 ppm) validate substituents .
- HRMS : Exact mass matching (e.g., [M+H]⁺ calculated within 3 ppm error) ensures molecular formula accuracy .
- Chromatography : Silica gel column purification (ethyl acetate/hexane) removes byproducts, with Rf values monitored for consistency .
Q. What preliminary biological screening data exist for this compound?
While direct data are limited, structural analogs exhibit:
- Kinase inhibition : Pyrrolo[2,3-d]pyrimidine derivatives inhibit JAK1 (IC₅₀ < 100 nM), suggesting potential kinase-targeted activity .
- Anticancer activity : Thieno[2,3-d]pyrimidines with hexanoic acid chains show cytotoxicity via dihydrofolate reductase inhibition (IC₅₀ = 0.8–5.2 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
SAR strategies include:
- Core modifications : Introducing electron-withdrawing groups (e.g., fluoro) at position 6 enhances target binding (see table below) .
- Chain variation : Shortening the hexanoic acid chain improves permeability but reduces solubility .
| Modification | Bioactivity Impact | Reference |
|---|---|---|
| 6-Ethyl → 6-Fluoro | Increased kinase binding affinity (ΔpIC₅₀ = 1.2) | |
| Hexanoic acid → Propanoic acid | Improved LogP (2.1 → 1.5) but reduced solubility |
Q. What strategies address solubility challenges in aqueous assays?
Q. How can contradictory bioactivity data across assays be resolved?
Contradictions often arise from:
Q. Recommended controls :
- Include reference inhibitors (e.g., methotrexate for DHFR assays) .
- Standardize ATP concentrations (1 mM) in kinase assays to minimize variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
